Carbamic acid, methyl-, 1,4-benzodioxan-5-YL ester
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Overview
Description
Carbamic acid, methyl-, 1,4-benzodioxan-5-YL ester, also known as 1,4-Benzodioxan-5-ol, methylcarbamate, is a chemical compound with the molecular formula C10H11NO4. It is a derivative of carbamic acid and features a benzodioxane ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, 1,4-benzodioxan-5-YL ester typically involves the reaction of 1,4-benzodioxan-5-ol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process can be summarized as follows:
Starting Materials: 1,4-benzodioxan-5-ol and methyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.
Catalysts: Catalysts such as tertiary amines or metal catalysts may be used to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process is optimized to achieve high yield and purity of the final product. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, methyl-, 1,4-benzodioxan-5-YL ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol or amine derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Carbamic acid, methyl-, 1,4-benzodioxan-5-YL ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of carbamic acid, methyl-, 1,4-benzodioxan-5-YL ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, (4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, ethyl ester: Similar structure but different ester group.
Carbamic acid, N-[[4-[4-chloro-2-[(2E)-3-(dimethylamino)-1-oxo-2-propen-1-yl]phenoxy]-2,5-difluorophenyl]sulfonyl]-N-4-thiazolyl-, 1,1-dimethylethyl ester: Different substituents on the benzodioxane ring
Uniqueness
Carbamic acid, methyl-, 1,4-benzodioxan-5-YL ester is unique due to its specific benzodioxane ring structure and the presence of a methyl ester group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
13792-21-7 |
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Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl N-methylcarbamate |
InChI |
InChI=1S/C10H11NO4/c1-11-10(12)15-8-4-2-3-7-9(8)14-6-5-13-7/h2-4H,5-6H2,1H3,(H,11,12) |
InChI Key |
XOVFOHFSGVFTPY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC=CC2=C1OCCO2 |
Origin of Product |
United States |
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